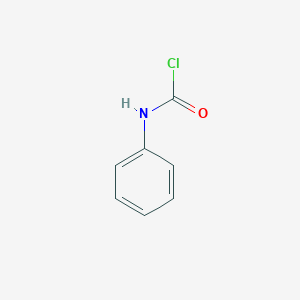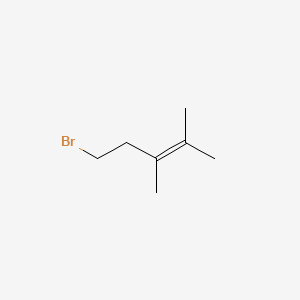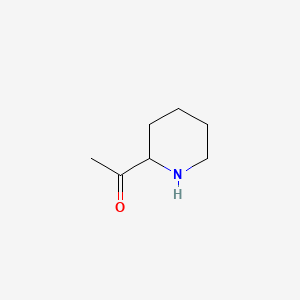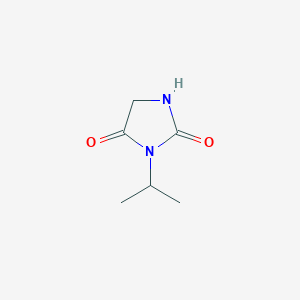
Phenylcarbamic chloride
Overview
Description
Phenylcarbamic chloride, also known as N-phenylcarbamoyl chloride, is an organic compound with the molecular formula C7H6ClNO. It is a derivative of carbamic acid and is characterized by the presence of a phenyl group attached to the carbamoyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylcarbamic chloride can be synthesized through the reaction of phenyl isocyanate with hydrogen chloride gas. The reaction is typically carried out in an organic solvent such as chlorobenzene. The reaction conditions involve maintaining a temperature of around 30°C and passing hydrogen chloride gas at a controlled rate .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reactive gases and maintain the required reaction conditions. The product is then purified and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Phenylcarbamic chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylcarbamic acid and hydrogen chloride.
Condensation Reactions: It can react with other compounds to form more complex molecules through condensation reactions.
Common Reagents and Conditions
Amines: React with this compound to form phenylcarbamates.
Alcohols: React to form phenylcarbamic esters.
Water: Causes hydrolysis to phenylcarbamic acid.
Major Products Formed
Phenylcarbamates: Formed from the reaction with amines.
Phenylcarbamic Esters: Formed from the reaction with alcohols.
Phenylcarbamic Acid: Formed from hydrolysis.
Scientific Research Applications
Phenylcarbamic chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenylcarbamic chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes.
Comparison with Similar Compounds
Phenylcarbamic chloride can be compared with other carbamoyl chlorides and isocyanates:
Carbamoyl Chlorides: Similar in reactivity but differ in the substituents attached to the carbamoyl group.
Isocyanates: Share similar reactivity but differ in the presence of the isocyanate functional group instead of the carbamoyl chloride.
List of Similar Compounds
- Methylcarbamoyl Chloride
- Ethylcarbamoyl Chloride
- Phenyl Isocyanate
This compound stands out due to its specific reactivity and the presence of the phenyl group, which imparts unique properties to the compound.
Properties
IUPAC Name |
N-phenylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBUANSGDLZTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-76-8 | |
| Record name | N-phenylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)


![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)










